8-Methoxy-2-morpholin-4-yl-chromen-4-one
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Overview
Description
8-Methoxy-2-morpholin-4-yl-chromen-4-one is a heterocyclic compound that belongs to the class of chromanones. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for the synthesis of various pharmacologically active compounds .
Preparation Methods
The synthesis of 8-Methoxy-2-morpholin-4-yl-chromen-4-one typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution under reflux conditions . The mixture is stirred for an hour, and the resulting solution is left to crystallize, yielding the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and cost-effectiveness .
Chemical Reactions Analysis
8-Methoxy-2-morpholin-4-yl-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Methoxy-2-morpholin-4-yl-chromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-morpholin-4-yl-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .
Comparison with Similar Compounds
8-Methoxy-2-morpholin-4-yl-chromen-4-one can be compared with other similar compounds, such as:
2-(Morpholin-4-yl)-benzo[h]chromen-4-one: This compound has a similar structure but lacks the methoxy group at the 8-position.
6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one: This compound has hydroxyl groups instead of a methoxy group and exhibits different biological activities.
2-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-chromen-4-one: This compound has a dioxin ring fused to the chromanone structure, leading to unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
8-methoxy-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C14H15NO4/c1-17-12-4-2-3-10-11(16)9-13(19-14(10)12)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3 |
InChI Key |
USIRKXHEGVTPLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=CC2=O)N3CCOCC3 |
Origin of Product |
United States |
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